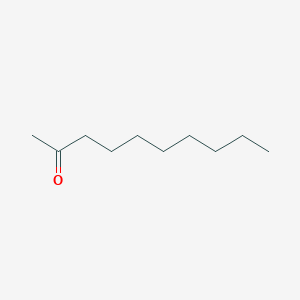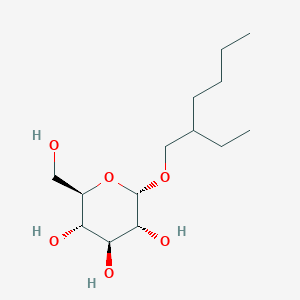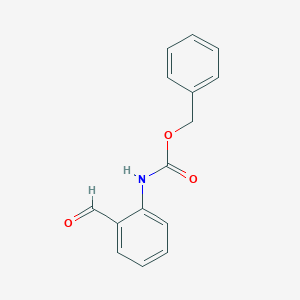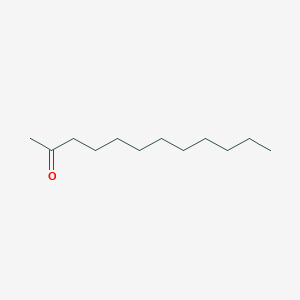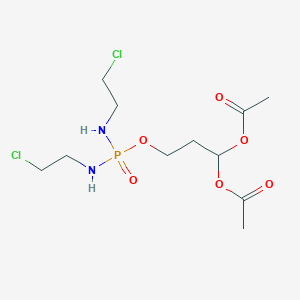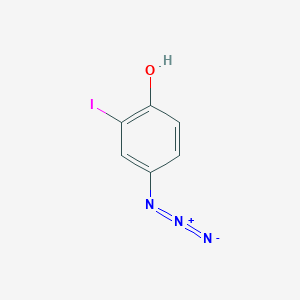
2-Iodo-4-azidophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-azidophenol (IAP) is a chemical compound that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. In
Wirkmechanismus
The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules such as proteins and nucleic acids. 2-Iodo-4-azidophenol contains both an azide group and a phenol group, which can react with amino and hydroxyl groups in biomolecules, respectively. The reaction between 2-Iodo-4-azidophenol and biomolecules can result in the formation of covalent bonds, which can be used to label or modify the biomolecules.
Biochemische Und Physiologische Effekte
2-Iodo-4-azidophenol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not affect cell viability or function at concentrations typically used in scientific research. However, it is important to note that the effects of 2-Iodo-4-azidophenol may vary depending on the specific application and experimental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iodo-4-azidophenol has several advantages for lab experiments. It is a versatile compound that can be used in a variety of applications, including bioconjugation, fluorescence labeling, and photoaffinity labeling. It is also easy to use and can be synthesized using simple and inexpensive reagents. However, 2-Iodo-4-azidophenol has some limitations. It requires the use of copper sulfate and sodium ascorbate, which can be toxic and difficult to handle. Additionally, the reaction between 2-Iodo-4-azidophenol and biomolecules can be slow and may require optimization for specific applications.
Zukünftige Richtungen
There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research. One potential application is in the study of protein-protein interactions. 2-Iodo-4-azidophenol can be used as a photoaffinity label to identify protein-protein interactions in complex biological systems. Another potential application is in the study of cellular processes. 2-Iodo-4-azidophenol can be used as a fluorescence probe to study the localization and dynamics of proteins in living cells. Finally, 2-Iodo-4-azidophenol can be used in the development of new therapeutics and diagnostics. 2-Iodo-4-azidophenol-based compounds can be used as targeted therapies or imaging agents for the treatment and diagnosis of diseases.
Conclusion
In conclusion, 2-Iodo-4-azidophenol is a versatile compound that has been widely used in scientific research. It can be synthesized using simple and inexpensive reagents and can be used in a variety of applications. The mechanism of action of 2-Iodo-4-azidophenol is based on its ability to react with biomolecules, resulting in the formation of covalent bonds. 2-Iodo-4-azidophenol has minimal biochemical and physiological effects on cells and tissues. However, it has some limitations and requires optimization for specific applications. There are several future directions for the use of 2-Iodo-4-azidophenol in scientific research, including the study of protein-protein interactions, cellular processes, and the development of new therapeutics and diagnostics.
Synthesemethoden
2-Iodo-4-azidophenol can be synthesized through a two-step process. The first step involves the synthesis of 2-iodophenol, which is then converted into 2-Iodo-4-azidophenol through a reaction with sodium azide. The reaction is typically carried out in the presence of copper sulfate and sodium ascorbate.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-azidophenol has been widely used in scientific research due to its unique properties. It can be used as a bioconjugation reagent to label proteins and peptides with fluorescent or biotin tags. 2-Iodo-4-azidophenol can also be used as a photoaffinity label to identify protein-protein interactions or protein-ligand interactions. Additionally, 2-Iodo-4-azidophenol can be used as a fluorescence probe to study cellular processes.
Eigenschaften
CAS-Nummer |
125728-62-3 |
|---|---|
Produktname |
2-Iodo-4-azidophenol |
Molekularformel |
C6H4IN3O |
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
4-azido-2-iodophenol |
InChI |
InChI=1S/C6H4IN3O/c7-5-3-4(9-10-8)1-2-6(5)11/h1-3,11H |
InChI-Schlüssel |
GSBTZHALUANBIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)O |
Andere CAS-Nummern |
125728-62-3 |
Synonyme |
2-iodo-4-azidophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






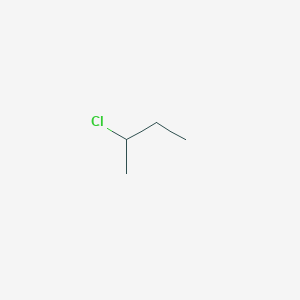
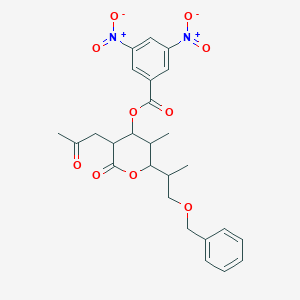
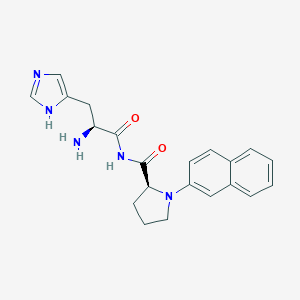
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)


